

Application Note: High-Stability Peptide Engineering using Boc-D-Orn(Z)-OH

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Compound of Interest

Compound Name: *Boc-D-Orn(Z)-OH*

CAS No.: 16937-92-1

Cat. No.: B558472

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Part 1: Executive Summary & Reagent Profile[1]

Boc-D-Orn(Z)-OH is a specialized non-proteinogenic amino acid derivative used to introduce D-ornithine residues into peptide backbones via Boc-chemistry SPPS.[1] Unlike its L-isomer or the guanidino-containing Arginine, this building block offers a unique convergence of chemical utility (orthogonal protection) and biological stability (protease resistance).

Chemical Logic of the Derivative

- Boc (N-*tert*-butoxycarbonyl): Acid-labile. Removed by Trifluoroacetic acid (TFA) during each synthesis cycle.

[1]

- D-Ornithine (Core): The D-enantiomer of ornithine.[1] It induces specific secondary structures (e.g.,

α -turns) and renders the peptide bond resistant to enzymatic hydrolysis.

- Z (N-*tert*-butoxycarbonyl): Acid-labile. Removed by Trifluoroacetic acid (TFA) during each synthesis cycle.

protection): Benzyloxycarbonyl (Cbz). This group is stable to TFA but cleaved by Hydrogen Fluoride (HF) or strong acid cocktails (TFMSA).[1] This allows the side-chain amine to remain protected throughout chain assembly, preventing branching or lactamization until the final cleavage step.

Part 2: Core Applications

Development of Protease-Resistant Antimicrobial Peptides (AMPs)

Cationic AMPs often fail in vivo due to rapid degradation by serum proteases (e.g., trypsin), which cleave at basic residues (Arg, Lys).[2]

- Mechanism: D-Ornithine mimics the cationic charge of Lysine/Arginine required for bacterial membrane attraction but alters the stereochemistry of the scissile bond. Trypsin's active site is stereoselective for L-basic amino acids; substituting D-Orn effectively "blinds" the enzyme. [1]
- Advantage over D-Arg: D-Ornithine lacks the guanidino group, which is often associated with higher mammalian cytotoxicity.[1] This improves the therapeutic index (TI) of the AMP.

Lactam-Bridged Constrained Peptides

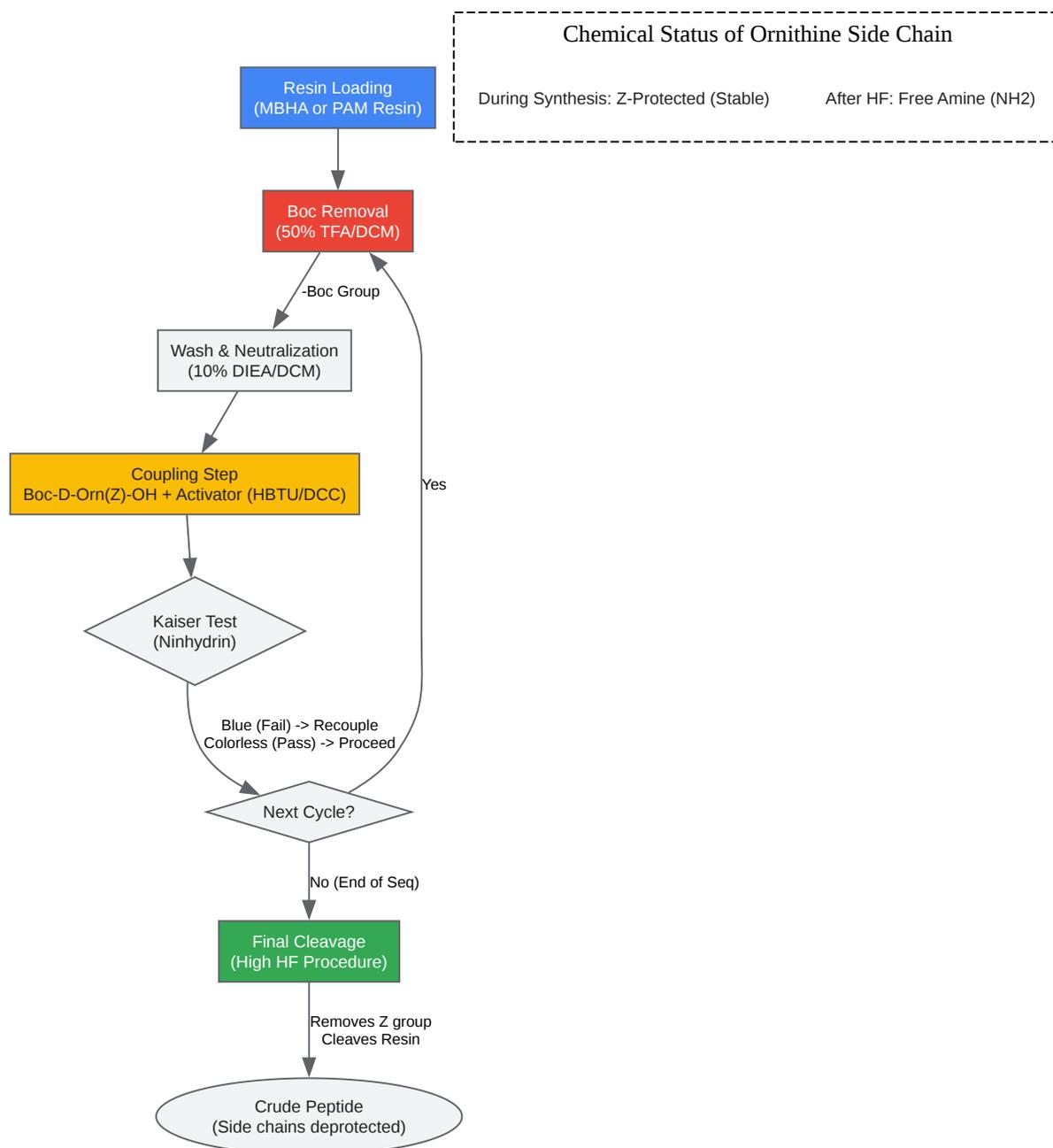
Cyclization is a primary strategy to lock peptides into bioactive conformations (helices or turns). [1][3]

- Strategy: The -amine of Ornithine (after Z-removal) can form a covalent amide (lactam) bond with the side-chain carboxyl of Aspartic Acid (i, i+4 spacing) or Glutamic Acid.[3]
- Why D-Orn? Introducing a D-amino acid into a cyclic constraint often relieves ring strain that would destabilize an all-L cycle, particularly in small rings (tetrapeptides or pentapeptides like Gramicidin S analogs).[1]

Part 3: Visualized Workflows (Graphviz)

Diagram 1: Boc-SPPS Workflow for D-Orn Incorporation

This flowchart illustrates the orthogonal stability of the Z-group during the TFA deprotection cycles.

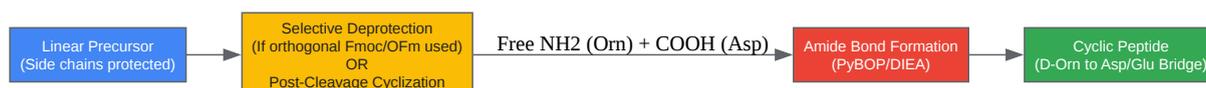


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Caption: Standard Boc-SPPS cycle highlighting the stability of the Z-protecting group until the final HF cleavage step.

Diagram 2: Mechanism of Lactam Bridge Formation

Visualizing the cyclization strategy using D-Ornithine.[1][4]



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Caption: General pathway for forming a lactam bridge between D-Ornithine and an acidic residue.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of D-Ornithine Peptides via Boc-SPPS

Safety Warning: This protocol utilizes Anhydrous Hydrogen Fluoride (HF).[1] HF is extremely hazardous, causing deep tissue burns and systemic toxicity.[1] A specialized HF apparatus and full PPE (face shield, neoprene gloves) are mandatory.[1]

1. Materials Preparation

- Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).[1]
- Amino Acid: **Boc-D-Orn(Z)-OH** (3 eq.[1] relative to resin loading).[1][5]
- Coupling Reagents: 0.5M HBTU in DMF / 1.0M DIEA in NMP.
- Deprotection Solution: 50% TFA in DCM.[1][6][7]

2. The Coupling Cycle (Standard Scale: 0.1 mmol)

- Swelling: Swell resin in DCM for 20 mins.
- Deprotection: Treat with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).
- Wash: DCM (3x), then 5% DIEA/DCM (Neutralization, 2 x 2 min), then DMF (3x).
 - Note: The neutralization step is critical in Boc chemistry to remove the TFA salt from the N-terminus.
- Coupling:
 - Dissolve **Boc-D-Orn(Z)-OH** (0.3 mmol) and HBTU (0.285 mmol) in minimal DMF.
 - Add DIEA (0.6 mmol).^[1] Activate for 1 minute.
 - Add to resin.^{[1][6][7][8]} Shake for 45–60 minutes.
- Monitoring: Perform Kaiser Test. If blue, recouple.^[1]

3. Final Cleavage (High HF Method)

This step removes the Z group from the Ornithine side chain and cleaves the peptide from the resin.

- Drying: Wash resin with MeOH and dry thoroughly under high vacuum overnight.^[1]
- Scavengers: Add p-cresol (10% v/v) to the reaction vessel to scavenge carbocations.
- HF Condensation: Cool vessel to -78°C (dry ice/acetone). Distill anhydrous HF (10 mL per gram of resin) into the vessel.
- Reaction: Warm to 0°C (ice bath) and stir for 60 minutes.
 - Chemistry: The high acidity of HF cleaves the Benzyl carbamate (Z) bond on the D-Ornithine.
- Work-up: Evaporate HF under nitrogen stream. Precipitate peptide with cold diethyl ether.^[1] Lyophilize from water/acetonitrile.

Part 5: Scientific Validation (Self-Check)

- Why **Boc-D-Orn(Z)-OH** and not Fmoc-D-Orn(Boc)-OH?
 - Validity: While Fmoc chemistry is popular, Boc chemistry is preferred for "difficult sequences" prone to aggregation.[1] The Z group is perfectly orthogonal to the repetitive TFA treatments in Boc synthesis, ensuring the side chain does not deprotect prematurely.
- Why D-Ornithine?
 - Validity: Data confirms that D-amino acid substitution extends plasma half-life from minutes to hours by preventing recognition by endogenous proteases like trypsin and chymotrypsin.[1]

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